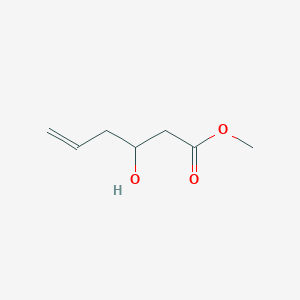

Methyl 3-hydroxyhex-5-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxyhex-5-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-4-6(8)5-7(9)10-2/h3,6,8H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCCDTNWCIHREA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Enantiopure Methyl 3 Hydroxyhex 5 Enoate

Biocatalytic Pathways to Chiral Methyl 3-Hydroxyhex-5-enoate

Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiopure compounds. The use of whole cells or isolated enzymes for the asymmetric reduction of the prochiral precursor, methyl 3-oxohex-5-enoate, provides access to both (R)- and (S)-enantiomers of methyl 3-hydroxyhex-5-enoate with high enantioselectivity.

Yeast-Mediated Stereoselective Reduction Strategies

Various yeast strains have been demonstrated to be effective biocatalysts for the asymmetric reduction of β-keto esters, including the precursor to methyl 3-hydroxyhex-5-enoate. These whole-cell systems offer the advantage of readily available enzymes and inherent cofactor regeneration.

The stereochemical outcome of the reduction is dependent on the specific yeast strain employed, as different species possess reductases with opposing stereopreferences (Prelog or anti-Prelog). For instance, Saccharomyces cerevisiae is a commonly used yeast for the reduction of β-keto esters. researchgate.netresearchgate.netwikipedia.org While specific data for methyl 3-oxohex-5-enoate is not extensively reported, studies on analogous aromatic β-keto esters have shown that Saccharomyces cerevisiae can achieve conversions of 45-90%. researchgate.net Other yeast genera, such as Rhodotorula and Candida, are also known to catalyze the reduction of β-keto esters. nih.gov For example, Rhodotorula rubra has been used to reduce a racemic lactone precursor, achieving a 78% yield of the corresponding hydroxylactone. nih.gov

| Yeast Strain | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (%) | Reference |

| Saccharomyces cerevisiae | Aromatic β-keto esters | Not Specified | 45-90 | Not Specified | researchgate.net |

| Rhodotorula rubra | Racemic trans-5-(1'-oxo-3'-methylbutyl)-3-methyldihydrofuran-2-one | (3R,5S,1'S)-hydroxylactone | 78 | Not Specified | nih.gov |

| Candida parapsilosis | Ethyl 4-chloro-3-oxobutyrate | (S)-ethyl 4-chloro-3-hydroxybutanoate | High | High |

Ketoreductase-Catalyzed Asymmetric Synthesis

Isolated ketoreductases (KREDs) offer a more controlled and specific approach to the asymmetric reduction of ketones compared to whole-cell systems. These enzymes, often derived from microorganisms like Lactobacillus and Candida, exhibit high enantioselectivity and substrate specificity.

Ketoreductases from Lactobacillus kefir are known to catalyze the anti-Prelog reduction of β-keto esters, yielding the corresponding (R)-β-hydroxy esters. google.com Conversely, certain reductases from Candida parapsilosis exhibit anti-Prelog stereoselectivity, producing (S)-alcohols. The use of engineered KREDs has further expanded the scope and efficiency of these biocatalytic reductions. For example, an engineered KRED from Lactobacillus kefir has been utilized in a dual-enzyme system to produce tert-butyl (R)-3-hydroxy-5-hexenoate in 96% yield and >99.9% ee on a pilot plant scale. rsc.org

| Ketoreductase Source | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (%) | Reference |

| Lactobacillus kefir (Engineered) | tert-butyl 3-oxohex-5-enoate | (R)-tert-butyl 3-hydroxy-5-hexenoate | 96 | >99.9 | rsc.org |

| Candida parapsilosis | Ethyl 4-chloro-3-oxobutyrate | (S)-ethyl 4-chloro-3-hydroxybutanoate | High | High |

Organocatalytic Asymmetric Approaches to Methyl 3-Hydroxyhex-5-enoate and its Analogues

Organocatalysis provides a metal-free alternative for enantioselective synthesis. Chiral phosphoric acids have emerged as versatile Brønsted acid catalysts for a range of asymmetric transformations, including the synthesis of chiral β-hydroxy esters. nih.govsigmaaldrich.com These catalysts operate by activating the electrophile and controlling the stereochemical outcome of the reaction. While specific applications to methyl 3-hydroxyhex-5-enoate are not extensively documented, the kinetic resolution of racemic hydroxy tert-butyl esters using chiral phosphoric acid catalysts has been demonstrated, showcasing the potential of this approach. nih.gov

Metal-Catalyzed Enantioselective Synthesis of Methyl 3-Hydroxyhex-5-enoate

Transition metal catalysis offers powerful methods for the construction of chiral centers. For the synthesis of methyl 3-hydroxyhex-5-enoate, enantioselective allylation of a suitable precursor is a viable strategy. Ruthenium and iridium complexes bearing chiral ligands have been successfully employed for the asymmetric allylation of β-keto esters and related compounds.

Ruthenium-catalyzed asymmetric hydrogenation of β-keto esters is a well-established method for producing chiral β-hydroxy esters with high enantioselectivity. nih.govacs.org For instance, the hydrogenation of various γ-heteroatom substituted β-keto esters using a Ru-(S)-SunPhos catalyst has yielded the corresponding β-hydroxy esters with up to 99.1% ee. nih.gov Additionally, ruthenium-catalyzed asymmetric transfer hydrogenation of α-alkyl-β-ketoaldehydes via dynamic kinetic resolution has been shown to produce anti-diols with excellent enantioselectivities (>99% ee). mdpi.com Iridium-catalyzed enantioselective allylation reactions have also been developed, providing access to chiral homoallylic alcohols. nih.govthieme-connect.detdl.org

| Metal Catalyst | Ligand | Substrate | Yield (%) | Enantiomeric Excess (%) | Reference |

| Ruthenium | (S)-SunPhos | γ-heteroatom substituted β-keto esters | Not Specified | up to 99.1 | nih.gov |

| Ruthenium | (R,R)-Teth-TsDPEN | α-alkyl-β-ketoaldehydes | 41-87 | >99 | mdpi.com |

| Iridium | (S)-SEGPHOS derivative | Alcohols/Aldehydes | up to 74 | 93-99 | thieme-connect.de |

Development of Continuous Flow Processes for Methyl 3-Hydroxyhex-5-enoate Production

Continuous flow technology offers significant advantages over batch processes, including enhanced safety, improved efficiency, and easier scalability. nih.govmanchester.ac.ukpolimi.it The application of continuous flow to biocatalytic processes for the synthesis of chiral molecules is a rapidly developing area. Immobilized enzymes packed in columns can be used in continuous flow reactors, allowing for high productivity and catalyst recycling. For instance, a continuous flow process for the synthesis of small cyclic amines using an immobilized transaminase has been developed, achieving excellent conversions (94-99%) with reaction times of only 5-45 minutes. researchgate.net While a dedicated continuous flow process for methyl 3-hydroxyhex-5-enoate has not been detailed, the principles have been demonstrated for similar β-hydroxy esters, indicating the feasibility of such a process.

Chemoenzymatic Hybrid Syntheses of Methyl 3-Hydroxyhex-5-enoate

Chemoenzymatic approaches combine the advantages of both chemical and enzymatic catalysis to achieve efficient and highly selective syntheses. A particularly powerful strategy is dynamic kinetic resolution (DKR), which allows for the theoretical 100% conversion of a racemic starting material into a single enantiomer of the product. nih.govresearchgate.netnih.govorganic-chemistry.orgresearchgate.net

In the context of methyl 3-hydroxyhex-5-enoate, a chemoenzymatic DKR would involve the enzymatic resolution of a racemic precursor coupled with in situ racemization of the slower-reacting enantiomer by a chemical catalyst. For example, a lipase (B570770) could selectively acylate one enantiomer of racemic methyl 3-hydroxyhex-5-enoate, while a ruthenium complex simultaneously racemizes the remaining alcohol enantiomer. This approach has been successfully applied to the DKR of various primary and secondary alcohols, achieving high yields and enantioselectivities.

Stereocontrolled Access to Methyl 3-Hydroxyhex-5-enoate Precursors

The stereocontrolled synthesis of precursors to methyl 3-hydroxyhex-5-enoate is a critical step in obtaining the final enantiopure compound. The most direct precursor is methyl 3-oxohex-5-enoate. The primary strategy for introducing the desired chirality at the C3 position involves the asymmetric reduction of the ketone functionality in this precursor. Both biocatalytic and chemocatalytic methods have been investigated for this transformation, demonstrating varying degrees of success in terms of enantioselectivity and yield.

One of the most notable and direct methods for the preparation of enantiomerically enriched methyl 3-hydroxyhex-5-enoate is through the use of biocatalysis. Specifically, the reduction of methyl 3-oxohex-5-enoate using baker's yeast (Saccharomyces cerevisiae) has been shown to produce methyl (3R)-3-hydroxyhex-5-enoate. rsc.org This enzymatic reduction provides the (R)-enantiomer with a reported enantiomeric enrichment of 78% ee. rsc.org The absolute configuration of the major enantiomer from this yeast reduction was confirmed by chemical correlation with (S)-(+)-parasorbic acid. rsc.org

The general utility of baker's yeast in the asymmetric reduction of β-keto esters is well-documented, offering an environmentally benign and cost-effective approach to chiral alcohols. fortunejournals.comresearchgate.netsemanticscholar.orgmdpi.com The enzymes within the yeast cells, primarily oxidoreductases, can reduce a wide array of ketonic substrates to their corresponding chiral alcohols with moderate to high enantiomeric excess. researchgate.net The stereochemical outcome of these reductions can often be influenced by the substrate structure and reaction conditions. fortunejournals.comresearchgate.net

In addition to biocatalytic methods, transition metal-catalyzed asymmetric hydrogenation represents a powerful alternative for the synthesis of chiral β-hydroxy esters. Ruthenium-based catalysts, in particular, have been extensively studied for the asymmetric hydrogenation of β-keto esters, often affording high conversions and excellent enantioselectivities. researchgate.net While a specific application to methyl 3-oxohex-5-enoate is not detailed in the provided research, the general success of these catalysts with a variety of β-keto ester substrates suggests their potential applicability. These reactions typically employ a chiral ligand, such as a derivative of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to induce stereoselectivity. researchgate.net The development of heterogeneous catalysts, where the ruthenium species is supported on a polymer, also offers advantages in terms of catalyst recyclability. researchgate.net

The synthesis of the key precursor, methyl 3-oxohex-5-enoate, can be conceptually approached through established methods for β-keto ester synthesis, such as the Claisen condensation or the acylation of a methyl acetate (B1210297) enolate.

Table 1. Stereocontrolled Synthesis of Methyl 3-Hydroxyhex-5-enoate Precursors

| Precursor | Reagent/Catalyst | Method | Product | Enantiomeric Excess (ee) | Yield |

| Methyl 3-oxohex-5-enoate | Baker's Yeast (Saccharomyces cerevisiae) | Biocatalytic Reduction | Methyl (3R)-3-hydroxyhex-5-enoate | 78% | - |

Mechanistic Investigations and Reactivity Studies of Methyl 3 Hydroxyhex 5 Enoate Transformations

Electrophile-Induced Cyclization Pathways

The presence of a terminal double bond and a hydroxyl group in a suitable position makes methyl 3-hydroxyhex-5-enoate an ideal substrate for electrophile-induced cyclization reactions. These transformations are powerful methods for generating heterocyclic structures with high stereocontrol. The initial step typically involves the activation of the alkene by an electrophile (E⁺), forming an intermediate that is subsequently trapped by the intramolecular hydroxyl or carboxylate nucleophile.

Stereoselective Iodolactonization to Functionalized Valerolactones

Iodolactonization is a classic and highly effective method for the synthesis of lactones from unsaturated carboxylic acids. pressbooks.pub For methyl 3-hydroxyhex-5-enoate, this transformation first requires the hydrolysis of the methyl ester to the corresponding 3-hydroxyhex-5-enoic acid. The reaction is then initiated by the addition of an iodine source, such as molecular iodine (I₂), to the alkene, which forms a cyclic iodonium ion intermediate. The intramolecular carboxylate group then acts as a nucleophile, attacking the iodonium ion in an Sₙ2-like fashion. fiveable.me This ring-opening attack is stereospecific, proceeding via an anti-addition, which dictates the stereochemistry of the resulting lactone. fiveable.me

The stereochemical outcome of iodolactonization can be influenced by reaction conditions, demonstrating a classic case of kinetic versus thermodynamic control. wikipedia.orgyoutube.comwikipedia.org

Kinetic Control : At lower temperatures (e.g., 0 °C) and shorter reaction times, the reaction favors the formation of the cis-substituted γ-lactone. This product is formed more rapidly due to a lower activation energy barrier. nih.gov

Thermodynamic Control : At higher temperatures (e.g., room temperature) and longer reaction times, the reaction becomes reversible, allowing for equilibration. This leads to the preferential formation of the more stable trans-substituted γ-lactone. nih.gov

Studies on related 3-pentenoic acid derivatives have demonstrated the ability to selectively form either the cis or trans lactone with high diastereoselectivity by carefully tuning the reaction conditions. nih.gov This stereocontrol is crucial in the synthesis of complex natural products where precise stereochemistry is required. pressbooks.pub

| Control Type | Conditions | Major Product | Typical Selectivity |

|---|---|---|---|

| Kinetic | I₂, Base, 0 °C, 6 h | cis-lactone | 75:25 (cis:trans) |

| Thermodynamic | I₂, Base, Room Temp, 24 h | trans-lactone | 98:2 (trans:cis) |

Selenolactonization Strategies for Derived Analogues

Analogous to iodolactonization, selenolactonization utilizes an electrophilic selenium species (e.g., from phenylselenyl chloride, PhSeCl) to initiate the cyclization of unsaturated carboxylic acids. This methodology has been successfully applied to derivatives of methyl 3-hydroxyhex-5-enoate in the synthesis of mevinic acid analogues, which are known for their cholesterol-lowering properties. ekb.eg

In a typical synthetic sequence, the hydroxyl group of methyl (3R)-3-hydroxyhex-5-enoate is first protected, for instance, as a silyl ether. acs.org After hydrolysis of the ester to the free carboxylic acid, treatment with an electrophilic selenium reagent induces cyclization to form a phenylselenyl-substituted valerolactone. This reaction proceeds with high stereoselectivity, providing a key intermediate that can be further elaborated. The phenylselenyl group can be easily eliminated to introduce a double bond, yielding unsaturated lactones that are precursors to biologically active compounds like goniothalamin. acs.org

Halogen-Mediated Etherification and Spirocyclization

When the hydroxyl group of a homoallylic alcohol acts as the nucleophile instead of a carboxylate, electrophile-induced cyclization leads to the formation of cyclic ethers. This process, known as iodoetherification, results in the formation of substituted tetrahydrofurans. The reaction follows a similar mechanism to iodolactonization, involving the formation of an iodonium ion followed by intramolecular attack of the hydroxyl oxygen. This cyclization is a regio- and stereoselective process, typically yielding five-membered rings in a stereospecific manner. nih.gov

While specific examples detailing the spirocyclization of methyl 3-hydroxyhex-5-enoate itself are not prominent, the underlying principles of intramolecular haloetherification can be applied to its derivatives. For a substrate to undergo spirocyclization, it would require a pre-existing ring and an appropriately positioned unsaturated side chain with a hydroxyl group. The halogen-mediated activation of the double bond would then trigger an intramolecular attack by the hydroxyl group to form a spirocyclic ether system.

Diastereoselective Bromocyclization of Homoallylic Alcohol Derivatives of Hexenoates

Bromocyclization is another variant of halocyclization that uses an electrophilic bromine source to initiate ring formation. The principles governing stereoselectivity are analogous to those in iodolactonization. The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by an intramolecular nucleophile via an anti-addition pathway. This inherent stereospecificity allows for the diastereoselective synthesis of brominated lactones or ethers from homoallylic alcohol derivatives.

For derivatives of hexenoates, the diastereoselectivity of the bromocyclization would be controlled by the geometry of the transition state during the intramolecular nucleophilic attack on the bromonium ion. As established with iodine, reaction conditions can be tuned to favor either the kinetic or thermodynamic product, thus allowing access to different diastereomers of the resulting brominated heterocycle.

Nucleophilic and Radical-Initiated Transformations of Methyl 3-Hydroxyhex-5-enoate

The reactivity of methyl 3-hydroxyhex-5-enoate is not limited to electrophile-induced cyclizations. The functional groups present also allow for transformations initiated by nucleophiles and radicals.

The ester functionality can undergo standard nucleophilic acyl substitution. For example, hydrolysis under basic or acidic conditions yields the corresponding carboxylic acid, a necessary precursor for the lactonization reactions discussed previously. The secondary alcohol can be deprotonated to form an alkoxide, which can then act as a nucleophile or participate in other transformations.

The alkene in methyl 3-hydroxyhex-5-enoate is not activated towards standard Michael-type conjugate addition, as it is not conjugated with the ester carbonyl. wikipedia.orgwikipedia.org Therefore, nucleophilic attack is less likely at the double bond unless activated by an external reagent.

Research into the radical reactions of homoallylic alcohols has shown that they can serve as radical allylation reagents. nih.govacs.org This process involves the addition of a carbon-centered radical to the double bond, followed by a base-promoted homolytic cleavage of the Cα–Cβ bond. This fragmentation pathway opens up synthetic possibilities for using methyl 3-hydroxyhex-5-enoate as a source of allyl groups in radical-mediated C-C bond-forming reactions. acs.org Additionally, oxidation reactions involving homoallylic alcohols can proceed through free-radical mechanisms, leading to allylic oxidation or epoxidation products. nih.gov

Advanced Functional Group Interconversions and Strategic Derivatization of Methyl 3-Hydroxyhex-5-enoate

The strategic derivatization of methyl 3-hydroxyhex-5-enoate is key to its utility as a synthetic precursor. Common strategies involve the protection of the hydroxyl group and modification of the carbon backbone.

A powerful example of its derivatization is seen in the synthesis of mevinic acid analogues. acs.org The synthetic route begins with the protection of the 3-hydroxy group as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group strategy prevents the alcohol from interfering with subsequent reactions. The next step involves the oxidative cleavage of the terminal double bond by ozonolysis. This reaction breaks the carbon-carbon double bond and forms an aldehyde. This newly formed aldehyde can then undergo a Wittig reaction to install a more complex side chain, effectively elongating the carbon skeleton. This sequence of protection, ozonolysis, and Wittig homologation showcases how the functional groups of methyl 3-hydroxyhex-5-enoate can be selectively manipulated to build complex target molecules. acs.org

Analysis of Stereochemical Control and Diastereoselectivity in Methyl 3-Hydroxyhex-5-enoate Reactions

The stereochemistry of reactions involving Methyl 3-hydroxyhex-5-enoate is fundamentally influenced by the pre-existing chiral center at the C3 position. This hydroxyl-bearing stereocenter dictates the facial selectivity of approaching reagents, leading to the preferential formation of one diastereomer over another. The principles of stereochemical control in such systems can be understood through established models, including Felkin-Anh, Cram's chelation, and non-chelation models, depending on the reaction conditions and reagents employed.

A primary example of stereochemical control is demonstrated in the synthesis of chiral Methyl 3-hydroxyhex-5-enoate itself. The reduction of the precursor, Methyl 3-oxohex-5-enoate, using baker's yeast, is a well-documented enantioselective transformation. This biocatalytic reduction preferentially yields Methyl (3R)-3-hydroxyhex-5-enoate with a reported enantiomeric enrichment of 78%. rsc.org The enzyme's active site provides a chiral environment that differentiates between the two enantiotopic faces of the ketone, leading to the observed stereoselectivity.

Once formed, the C3 stereocenter governs the diastereoselectivity of subsequent transformations. For instance, in reactions involving the double bond, such as epoxidation or dihydroxylation, the hydroxyl group at C3 can direct the reagent to a specific face of the alkene. This is known as substrate-directing reactivity. Under non-chelating conditions, steric models like the Felkin-Anh model would predict the outcome. youtube.commsu.eduwikipedia.org The model posits that the largest substituent at the adjacent stereocenter will orient itself anti-periplanar to the trajectory of the incoming reagent to minimize steric hindrance.

Conversely, in reactions involving metal-mediated reagents, the hydroxyl group can act as a chelating ligand. For example, in an epoxidation using a titanium-based catalyst, the hydroxyl group and the ester carbonyl could coordinate to the metal center, creating a rigid cyclic intermediate. This chelation control would lock the conformation of the molecule and direct the oxidizing agent to one specific face of the double bond, often leading to a diastereoselectivity opposite to that predicted by non-chelation models. youtube.com

The diastereoselectivity of transformations like iodolactonization of the corresponding 3-hydroxyhex-5-enoic acid is also dictated by the C3 stereocenter. The initial formation of the iodonium ion occurs diastereoselectively, influenced by the preferred conformation of the alkenyl side chain relative to the stereocenter. The subsequent intramolecular cyclization by the hydroxyl group proceeds in a stereospecific manner, leading to the formation of chiral valerolactones with defined relative stereochemistry. rsc.org

| Reaction Type | Controlling Factor | Governing Model | Predicted Outcome |

|---|---|---|---|

| Nucleophilic addition to a precursor ketone | Steric hindrance | Felkin-Anh Model | Nucleophile attacks from the face opposite the largest substituent. youtube.commsu.edu |

| Metal-mediated reactions (e.g., Grignard, Reformatsky) | Chelation | Cram's Chelation Model | Reagent is directed by the chelated hydroxyl and carbonyl groups. |

| Epoxidation with peracids | Steric hindrance / H-bonding | Non-chelation models | Reagent approaches from the sterically most accessible face. |

| Directed epoxidation (e.g., with Ti(O-iPr)4) | Chelation | Chelation control | Reagent is delivered to the face of the double bond syn to the directing hydroxyl group. |

| Iodolactonization | Substrate conformation | Chair-like transition state | Formation of thermodynamically favored lactone ring with specific stereochemistry. rsc.org |

Computational and Theoretical Chemistry Studies of Methyl 3-Hydroxyhex-5-enoate Reactivity

Computational and theoretical chemistry provide powerful tools for investigating the reactivity, conformational preferences, and reaction mechanisms of Methyl 3-hydroxyhex-5-enoate at a molecular level. These methods complement experimental findings by offering detailed insights into transient species and energetic landscapes that are often difficult to probe empirically.

Density Functional Theory (DFT) Applications for Reaction Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure and energetics of molecules. For Methyl 3-hydroxyhex-5-enoate, DFT calculations can be employed to determine the thermodynamic stability of various conformers and the energy barriers of its potential transformations. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. nih.govrsc.org

For example, in the study of the aforementioned iodolactonization reaction, DFT could be used to model the reaction pathway. The calculations would reveal the energetics associated with the formation of the intermediate iodonium ion and the subsequent transition state for the intramolecular cyclization. This allows for a quantitative prediction of which diastereomeric product is energetically favored, corroborating experimental observations of diastereoselectivity. The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | Lowest energy conformer of 3-hydroxyhex-5-enoic acid + I2 | 0.0 |

| TS1 | Transition state for formation of syn-iodonium ion | +12.5 |

| TS2 | Transition state for formation of anti-iodonium ion | +14.2 |

| Intermediate 1 | syn-Iodonium ion | +5.8 |

| TS3 (Lactonization) | Transition state for cyclization from Intermediate 1 | +9.7 |

| Product 1 | syn-Lactone | -8.4 |

| Product 2 | anti-Lactone | -6.1 |

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

Methyl 3-hydroxyhex-5-enoate possesses significant conformational flexibility due to several single bonds. Molecular Dynamics (MD) simulations can be utilized to explore the conformational landscape of this molecule over time. mdpi.com By simulating the motion of atoms under a given force field, MD can identify the most populated (lowest energy) conformations in different solvent environments.

This conformational analysis is critical for understanding reactivity. The dominant conformations predicted by MD simulations determine the spatial arrangement of reactive groups, which in turn influences stereochemical outcomes as predicted by models like Felkin-Anh. youtube.com For instance, the orientation of the allyl group relative to the C3 stereocenter in the most stable conformers will dictate the accessibility of the double bond faces to incoming reagents. MD simulations can also be used to sample reaction pathways, providing insights into the dynamic processes leading from reactants to products.

Quantum Chemical Calculations on Transition States and Intermediates

The elucidation of transition state (TS) and intermediate structures is paramount for a complete understanding of a reaction mechanism. researchgate.netchemrxiv.org Quantum chemical calculations, including high-level ab initio methods and DFT, are indispensable for characterizing these transient species. rsc.org For reactions of Methyl 3-hydroxyhex-5-enoate, computational methods can locate the saddle points on the potential energy surface that correspond to transition states. nih.gov

Once a transition state structure is located, frequency calculations are performed to confirm it is a true first-order saddle point (i.e., having exactly one imaginary frequency). This imaginary frequency corresponds to the vibrational mode of the atoms along the reaction coordinate. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to follow the reaction path downhill from the transition state, ensuring that it connects the intended reactants and products. chemrxiv.org These calculations provide precise geometric details of the TS, such as bond lengths and angles, which can rationalize the observed stereoselectivity. For example, calculating the TS for a nucleophilic attack on a precursor ketone would reveal the Bürgi-Dunitz trajectory and the specific interactions that favor one diastereomeric outcome. msu.edu

| Compound Name |

|---|

| Methyl 3-hydroxyhex-5-enoate |

| Methyl (3R)-3-hydroxyhex-5-enoate |

| Methyl 3-oxohex-5-enoate |

| 3-hydroxyhex-5-enoic acid |

| (S)-(+)-parasorbic acid |

Methyl 3 Hydroxyhex 5 Enoate As a Chiral Synthon in Target Oriented Synthesis

Utilization in Natural Product Total Synthesis

The strategic placement of functional groups in methyl 3-hydroxyhex-5-enoate makes it a versatile precursor in the synthesis of a range of natural products, from cholesterol-lowering agents to complex macrolides and alkaloids.

Methyl (3R)-3-hydroxyhex-5-enoate serves as a key precursor in the synthesis of chiral mevinic acid analogues. Mevinic acids are the active forms of statins, a class of drugs widely used to lower cholesterol. The synthesis of the characteristic side chain of statins often utilizes chiral building blocks to establish the correct stereochemistry, which is crucial for their biological activity.

The synthesis of these analogues can be initiated from methyl 3-oxohex-5-enoate, which is reduced to provide methyl (3R)-3-hydroxyhex-5-enoate. This chiral hydroxy ester is then further elaborated to construct the core structure of mevinic acid analogues. The versatility of this precursor allows for the synthesis of a variety of analogues, which is important for studying the structure-activity relationships of statins. The enzymatic synthesis of statin side-chain precursors is a significant area of research, with enzymes like 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) being used to create the necessary chiral centers.

Table 1: Key Intermediates in Statin Side-Chain Synthesis

| Precursor/Intermediate | Role in Synthesis |

|---|---|

| Methyl 3-oxohex-5-enoate | Starting material for the synthesis of the chiral hydroxy ester. |

| Methyl (3R)-3-hydroxyhex-5-enoate | Key chiral building block for the statin side chain. |

A Note on the Scope of this Article:

While the following sections were intended to detail the use of Methyl 3-hydroxyhex-5-enoate in the synthesis of other natural products, a comprehensive review of the scientific literature did not yield sufficient evidence to support its role as a direct or commonly used synthon for the compounds listed below. The syntheses of these molecules reported in the literature originate from different starting materials and employ alternative synthetic strategies.

Integration into Chiral Pool Synthesis Strategies

Chiral pool synthesis, a strategy that utilizes readily available enantiopure compounds from natural sources, is a powerful approach for the efficient construction of complex chiral molecules. Methyl (3R)-3-hydroxyhex-5-enoate serves as an exemplary chiral synthon in this regard, particularly in the synthesis of mevinic acid analogues, which are of significant interest due to their biological activities.

The enantiomerically enriched form of methyl 3-hydroxyhex-5-enoate can be synthesized via the baker's yeast reduction of methyl 3-oxohex-5-enoate. This biotransformation provides the (3R)-enantiomer with good enantiomeric enrichment. This chiral hydroxy ester is then strategically utilized as a precursor for the synthesis of various substituted valerolactones, which are key intermediates for mevinic acid analogues. researchgate.net

The synthetic utility involves the hydrolysis of the methyl ester to the corresponding hex-5-enoic acid, followed by lactonization. Seleno- and iodo-lactonization procedures are employed to generate functionalized valerolactones. These lactones, possessing a defined stereocenter inherited from the starting methyl (3R)-3-hydroxyhex-5-enoate, are then elaborated further to create a variety of mevinic acid analogues. researchgate.net The absolute configuration of the major enantiomer from the yeast reduction was confirmed by its correlation with naturally occurring (S)-(+)-parasorbic acid. researchgate.net

| Reaction | Product | Enantiomeric Enrichment |

|---|---|---|

| Baker's yeast reduction of methyl 3-oxohex-5-enoate | Methyl (3R)-3-hydroxyhex-5-enoate | 78% |

Design and Application of Methyl 3-Hydroxyhex-5-enoate Derivatives in Advanced Materials Chemistry

The structural features of methyl 3-hydroxyhex-5-enoate also make it an attractive starting material for the development of novel monomers for biodegradable polymers. The ability to convert this molecule into a cyclic ester, or lactone, opens the door to its use in ring-opening polymerization (ROP), a powerful method for producing aliphatic polyesters with controlled architectures.

The synthesis of biodegradable polymers from renewable resources is a cornerstone of green chemistry. Methyl 3-hydroxyhex-5-enoate can be envisioned as a precursor to a substituted δ-valerolactone monomer. The general strategy involves the intramolecular cyclization of the hydroxy acid (obtained after hydrolysis of the ester) to form the corresponding lactone. The presence of substituents on the lactone ring, derived from the original structure of methyl 3-hydroxyhex-5-enoate, can significantly influence the properties of the resulting polymer.

While the direct polymerization of a lactone derived from methyl 3-hydroxyhex-5-enoate is a subject of ongoing research, studies on analogous disubstituted δ-valerolactones have demonstrated the feasibility of this approach. For instance, β-acetoxy-δ-methylvalerolactone, a disubstituted δ-valerolactone, has been successfully polymerized via ring-opening polymerization. researchgate.netnsf.gov This serves as a proof-of-concept for the polymerization of similarly substituted valerolactones that could be derived from methyl 3-hydroxyhex-5-enoate. The polymerization behavior of lactone monomers is highly dependent on the ring size and the degree of substitution. nsf.gov

The mechanism of ring-opening polymerization of lactones is crucial for controlling the polymer's molecular weight, dispersity, and end-group functionality. The polymerization of disubstituted δ-valerolactones, such as the analogue β-acetoxy-δ-methylvalerolactone, has been investigated to understand the influence of substitution on the polymerization thermodynamics and kinetics.

Using an organic catalyst like diphenyl phosphate, the bulk polymerization of β-acetoxy-δ-methylvalerolactone proceeds to an equilibrium monomer conversion. nsf.gov The thermodynamic parameters for the polymerization of this disubstituted valerolactone have been determined, providing insight into the driving forces of the reaction.

| Parameter | Value |

|---|---|

| Enthalpy of Polymerization (ΔHp°) | -25 ± 2 kJ mol-1 |

| Entropy of Polymerization (ΔSp°) | -81 ± 5 J mol-1 K-1 |

The resulting polymer from the ROP of β-acetoxy-δ-methylvalerolactone is amorphous and exhibits a glass transition temperature (Tg) of 25 °C. nsf.gov Kinetic studies have shown that the rate of polymerization of this disubstituted lactone is slower compared to less substituted δ-valerolactones. nsf.gov These mechanistic insights are valuable for the design and synthesis of new biodegradable polyesters from substituted lactone monomers derived from chiral synthons like methyl 3-hydroxyhex-5-enoate.

Advanced Analytical Methodologies in Research on Methyl 3 Hydroxyhex 5 Enoate

Spectroscopic and Spectrometric Techniques for Mechanistic Elucidation and Stereochemical Assignment (e.g., In-Situ NMR, High-Resolution Mass Spectrometry)

Spectroscopic and spectrometric methods are fundamental tools for the structural and stereochemical analysis of Methyl 3-hydroxyhex-5-enoate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed insights into the molecule's connectivity and spatial arrangement.

In-situ NMR spectroscopy, in particular, has emerged as a powerful technique for monitoring the progress of reactions that produce Methyl 3-hydroxyhex-5-enoate in real-time. This allows for the identification of transient intermediates and the elucidation of reaction mechanisms. For instance, in the synthesis of related β-hydroxy esters, in-situ NMR can track the consumption of reactants and the formation of the product, providing valuable kinetic data.

High-Resolution Mass Spectrometry is crucial for confirming the elemental composition of Methyl 3-hydroxyhex-5-enoate. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. Furthermore, tandem mass spectrometry (MS/MS) experiments can be employed to probe the fragmentation patterns of the molecule, offering additional structural information.

Table 1: Representative Spectroscopic Data for Methyl 3-hydroxyhex-5-enoate

| Technique | Parameter | Observed Value/Pattern |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to the methyl ester, the vinyl group, the hydroxyl proton, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the vinyl carbons, and the methyl carbon of the ester. |

| HRMS | m/z | A precise mass-to-charge ratio consistent with the molecular formula C₇H₁₂O₃. |

The stereochemical assignment of Methyl 3-hydroxyhex-5-enoate often requires more advanced NMR techniques, such as the preparation of Mosher's esters. By converting the hydroxyl group into a chiral ester derivative, it is possible to deduce the absolute configuration of the stereocenter through analysis of the ¹H NMR spectrum.

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral Gas Chromatography, High-Performance Liquid Chromatography)

Given the chiral nature of Methyl 3-hydroxyhex-5-enoate, the determination of its enantiomeric and diastereomeric purity is of paramount importance, especially in the context of asymmetric synthesis. Chiral chromatography, including Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), is the gold standard for this purpose.

Chiral GC and HPLC utilize stationary phases that are themselves chiral. These chiral stationary phases interact differently with the enantiomers of Methyl 3-hydroxyhex-5-enoate, leading to their separation. The choice of the chiral stationary phase and the chromatographic conditions (e.g., mobile phase composition, temperature) is critical for achieving baseline separation of the stereoisomers.

The enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) can be accurately quantified by integrating the peak areas of the separated stereoisomers in the chromatogram. This information is vital for evaluating the stereoselectivity of a synthetic method.

Table 2: Illustrative Chiral HPLC Conditions for the Separation of β-Hydroxy Ester Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

Implementation of In-Process Analytical Technologies for Real-Time Reaction Monitoring

The integration of in-process analytical technologies (PAT) into the synthesis of Methyl 3-hydroxyhex-5-enoate offers significant advantages in terms of process understanding, control, and optimization. PAT tools enable the real-time monitoring of critical process parameters and quality attributes, moving away from traditional reliance on offline analysis of final products.

Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are particularly well-suited for real-time reaction monitoring. By inserting a probe directly into the reaction vessel, these techniques can provide continuous information about the concentration of reactants, products, and intermediates. This allows for precise determination of reaction endpoints, identification of potential side reactions, and ensures consistent product quality.

The data generated from these in-process analytical tools can be used to develop robust process models and control strategies, ultimately leading to more efficient and reproducible manufacturing processes for Methyl 3-hydroxyhex-5-enoate.

Future Perspectives and Emerging Research Trajectories in Methyl 3 Hydroxyhex 5 Enoate Chemistry

Innovation in Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact and enhance efficiency. gneechem.comnih.gov Future research into the synthesis of Methyl 3-hydroxyhex-5-enoate will likely prioritize the development of sustainable and eco-friendly methodologies. A key trend is the utilization of renewable feedstocks, such as biomass-derived glucose, to produce crucial chemical building blocks, a strategy that could lower production costs and reduce greenhouse gas emissions. sciencedaily.com For instance, researchers have successfully developed processes to create key pharmaceutical ingredients from renewable glucose instead of petroleum. sciencedaily.com

Enzymatic methods, which employ biological catalysts, offer a promising avenue for the synthesis of chiral building blocks like Methyl 3-hydroxyhex-5-enoate under mild conditions with high yields and stereoselectivity. gneechem.com The use of enzymes such as lipases has been demonstrated in the sustainable synthesis of related compounds like vinyl ether esters directly from carboxylic acids and hydroxyl-functional vinyl ethers. nih.govrsc.orgresearchgate.net This approach avoids harsh reagents and minimizes waste. Furthermore, the development of heterogeneous biocatalysts that can be easily recovered and reused will be crucial for industrial-scale production. rsc.org The asymmetric reduction of β-keto esters using cell-free enzymes is a viable approach for manufacturing enantiomerically pure β-hydroxy esters, which are structurally related to Methyl 3-hydroxyhex-5-enoate. rsc.org

The following table summarizes potential green chemistry approaches for the synthesis of Methyl 3-hydroxyhex-5-enoate:

| Green Chemistry Approach | Potential Application to Methyl 3-hydroxyhex-5-enoate Synthesis | Key Advantages |

| Renewable Feedstocks | Utilization of biomass-derived precursors to form the carbon backbone. | Reduces reliance on fossil fuels, lowers carbon footprint. |

| Biocatalysis | Enzymatic kinetic resolution or asymmetric reduction to install the chiral hydroxyl group. | High stereoselectivity, mild reaction conditions, biodegradable catalysts. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Minimizes waste, increases efficiency. |

| Safer Solvents | Use of water, supercritical fluids, or ionic liquids as reaction media. | Reduces toxicity and environmental pollution. |

Expanding the Scope of Cascade and Multicomponent Reactions Involving Methyl 3-Hydroxyhex-5-enoate

Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and resource conservation. researchgate.net Similarly, multicomponent reactions (MCRs), which combine three or more starting materials in a single step, provide rapid access to molecular complexity. jocpr.comnih.govgrafiati.com Future research will likely focus on designing novel cascade and multicomponent reactions that either produce or utilize Methyl 3-hydroxyhex-5-enoate.

For instance, a potential cascade reaction could involve an initial aldol (B89426) addition to form the β-hydroxy ester core, followed by an in-situ olefination to introduce the terminal double bond. Such a process would streamline the synthesis and reduce the need for purification of intermediates. Multicomponent reactions could be designed where an aldehyde, a ketone, and an allylating agent combine to form a complex molecule incorporating the Methyl 3-hydroxyhex-5-enoate scaffold. These reactions are well-suited for diversity-oriented synthesis, enabling the rapid generation of libraries of structurally related compounds for biological screening. jocpr.com

The following table illustrates a hypothetical multicomponent reaction for the synthesis of a Methyl 3-hydroxyhex-5-enoate derivative:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| Aldehyde | Methyl acetoacetate | Allyl bromide | Organocatalyst/Mild conditions | Methyl 3-hydroxy-2-acetylhex-5-enoate |

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency

The control of stereochemistry is paramount in the synthesis of chiral molecules like Methyl 3-hydroxyhex-5-enoate, as different stereoisomers can exhibit vastly different biological activities. The development of novel catalytic systems that can achieve high stereoselectivity and efficiency is a major driving force in modern organic chemistry. nih.gov

Asymmetric Catalysis:

Organocatalysis: Chiral small molecules, such as proline and its derivatives, have emerged as powerful catalysts for asymmetric reactions, including aldol reactions that can form the β-hydroxy ester motif. nih.gov

Transition Metal Catalysis: Chiral transition metal complexes, for example, those based on ruthenium, rhodium, or nickel, are highly effective for a wide range of asymmetric transformations, including hydrogenation, allylation, and carbon-carbon bond-forming reactions. acs.org Recent advancements have seen the development of manganese-catalyzed asymmetric hydrogenation of β-keto sulfones to yield chiral β-hydroxy sulfones with excellent enantioselectivity. rsc.org Similar catalytic systems could be adapted for the synthesis of Methyl 3-hydroxyhex-5-enoate.

Biocatalysis: Aldolases are enzymes that catalyze aldol additions with high stereocontrol and are compatible with green reaction conditions. researchgate.net

The following table provides examples of catalytic systems that could be explored for the stereoselective synthesis of Methyl 3-hydroxyhex-5-enoate:

| Catalyst Type | Example | Potential Reaction | Expected Outcome |

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric allylation of a glyoxylate (B1226380) derivative. | High enantioselectivity in the formation of the chiral center. acs.orgnih.gov |

| Transition Metal Catalyst | Chiral Nickel Complex | Asymmetric addition of a vinyl group to a β-keto ester. | High regio- and enantioselectivity. acs.org |

| Biocatalyst | Ketoreductase Enzyme | Asymmetric reduction of a corresponding β-keto ester. | High enantiomeric excess of the desired (R)- or (S)-hydroxyl group. rsc.org |

Synergistic Integration of Chemoenzymatic and Flow Chemistry for Scalable Synthesis

The combination of chemical and enzymatic steps (chemoenzymatic synthesis) in a continuous flow process represents a powerful strategy for the scalable and efficient production of fine chemicals and pharmaceuticals. nih.govacs.orgchemicalindustryjournal.co.uk Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scale-up. amt.ukbohrium.com

A future manufacturing process for Methyl 3-hydroxyhex-5-enoate could involve a multi-step sequence where some transformations are performed using traditional chemical catalysis in a flow reactor, while the stereochemistry-defining step is accomplished using an immobilized enzyme in a packed-bed reactor. rsc.org For example, a telescoped continuous flow process could be developed that integrates an asymmetric enzymatic reduction with subsequent chemical modifications. acs.org This integration of batch and continuous flow processes can lead to significant improvements in productivity and efficiency. nih.govacs.org One-pot chemoenzymatic strategies have already been developed for the synthesis of related α-hydroxy half-esters. nih.govacs.org

The benefits of such an integrated approach are summarized below:

| Feature | Advantage |

| Telescoped Reactions | Minimizes intermediate isolation and purification steps, saving time and resources. acs.org |

| Immobilized Catalysts | Allows for easy separation and reuse of both chemical and biological catalysts. |

| Precise Process Control | Flow reactors enable tight control over reaction parameters like temperature, pressure, and residence time, leading to improved reproducibility and yield. |

| Enhanced Safety | The small reaction volumes in flow systems mitigate the risks associated with highly reactive or hazardous intermediates. acs.org |

Uncharted Applications in Chemical Biology and Materials Science Beyond Current Paradigms

While the immediate applications of Methyl 3-hydroxyhex-5-enoate are not yet defined, its bifunctional nature—possessing both a hydroxyl group for further functionalization and a terminal alkene for polymerization or click chemistry—opens up a wide range of possibilities in chemical biology and materials science.

Chemical Biology: Chiral building blocks are fundamental to the synthesis of biologically active molecules. The stereocenter and functional groups of Methyl 3-hydroxyhex-5-enoate could be incorporated into novel drug candidates or probes for studying biological processes. The vinyl group allows for its attachment to biomolecules or surfaces for applications in diagnostics and targeted drug delivery.

Materials Science: The terminal alkene of Methyl 3-hydroxyhex-5-enoate makes it a potential monomer for the synthesis of novel polymers. The hydroxyl group can be used to tune the properties of the resulting polymer, such as its hydrophilicity, biodegradability, and mechanical strength. This could lead to the development of new biomaterials for tissue engineering, drug delivery systems, or environmentally friendly plastics. The synthesis of vinyl ether ester building blocks from renewable resources for photopolymerization is an emerging area that highlights the potential of such functionalized monomers. nih.govrsc.orgresearchgate.net

The following table outlines some speculative, yet plausible, future applications:

| Field | Potential Application | Rationale |

| Chemical Biology | Synthesis of novel bioactive compounds. | The chiral hydroxyl and vinyl functionalities can be used to create complex molecular architectures with potential therapeutic properties. |

| Development of chemical probes. | The vinyl group can be used to attach fluorescent tags or other reporter molecules for studying biological systems. | |

| Materials Science | Creation of functional polymers. | The vinyl group can be polymerized, and the hydroxyl group can be modified to create materials with tailored properties. |

| Development of biodegradable materials. | The ester and hydroxyl groups may impart biodegradability to polymers derived from this monomer. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.